SU14813-Maleat

Übersicht

Beschreibung

SU14813 maleate is a novel, multitargeted receptor tyrosine kinase inhibitor. It is known for its potent antiangiogenic and antitumor activities. This compound targets several receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, KIT, and fms-like tyrosine kinase 3 .

Wissenschaftliche Forschungsanwendungen

Sunitinibmalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung der Rezeptor-Tyrosinkinase zu untersuchen.

Biologie: Es hilft, die Rolle der Rezeptor-Tyrosinkinasen in zellulären Prozessen zu verstehen.

Medizin: Es wird aufgrund seiner antiangiogenen und antitumoralen Eigenschaften auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht.

Industrie: Es wird bei der Entwicklung neuer Therapeutika verwendet, die auf Rezeptor-Tyrosinkinasen abzielen

Wirkmechanismus

Sunitinibmalat entfaltet seine Wirkung durch Hemmung der Kinaseaktivität mehrerer Rezeptor-Tyrosinkinasen. Diese Hemmung führt zur Reduktion der Angiogenese, Proliferation und des Überlebens von Tumorzellen. Zu den molekularen Zielstrukturen gehören vaskuläre endotheliale Wachstumsfaktorrezeptoren, Thrombozyten-Wachstumsfaktorrezeptoren, KIT und fms-like Tyrosinkinase 3. Die beteiligten Pfade sind entscheidend für das Tumorwachstum und die Metastasierung .

Wirkmechanismus

Target of Action

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . These receptors play a key role in angiogenesis, tumor growth, and metastasis .

Mode of Action

SU14813 maleate inhibits the kinase activity of its targets through binding and inhibition . This results in the inhibition of ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in a dose- and time-dependent fashion .

Biochemical Pathways

The inhibition of these receptor tyrosine kinases by SU14813 maleate disrupts multiple signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis . This simultaneous targeted inhibition of multiple signaling pathways could be more effective than inhibiting a single pathway in cancer therapies .

Pharmacokinetics

The plasma concentration required for in vivo target inhibition of SU14813 maleate was estimated to be 100 to 200 ng/mL . The agent exhibited dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .

Result of Action

SU14813 maleate exhibits broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . It inhibits target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy .

Biochemische Analyse

Biochemical Properties

SU14813 maleate plays a crucial role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with enzymes such as vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT). These interactions inhibit the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation, migration, and survival . By targeting these enzymes, SU14813 maleate effectively disrupts the biochemical processes that contribute to tumor growth and angiogenesis.

Cellular Effects

SU14813 maleate exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells and tumor cells expressing vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits ligand-dependent and ligand-independent proliferation, migration, and survival . This inhibition leads to reduced angiogenesis and tumor growth, highlighting the compound’s potential as an effective anticancer agent.

Molecular Mechanism

The molecular mechanism of SU14813 maleate involves its binding interactions with receptor tyrosine kinases. By binding to vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. Additionally, SU14813 maleate may influence gene expression by modulating the activity of transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SU14813 maleate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that SU14813 maleate inhibits receptor tyrosine kinase activity in a dose- and time-dependent manner . Over time, the compound’s inhibitory effects on angiogenesis and tumor growth become more pronounced, demonstrating its potential for sustained anticancer activity.

Dosage Effects in Animal Models

The effects of SU14813 maleate vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor tyrosine kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, SU14813 maleate may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy. Threshold effects observed in these studies suggest that there is a critical concentration range within which SU14813 maleate exerts its maximum anticancer activity.

Metabolic Pathways

SU14813 maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of receptor tyrosine kinases affects metabolic flux and metabolite levels within cells . By disrupting these pathways, SU14813 maleate alters the cellular environment, contributing to its anticancer effects. Understanding the metabolic pathways involved in SU14813 maleate’s activity is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of SU14813 maleate within cells and tissues are critical factors that influence its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that SU14813 maleate reaches its intended sites of action, enhancing its inhibitory effects on receptor tyrosine kinases and tumor growth.

Subcellular Localization

The subcellular localization of SU14813 maleate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that SU14813 maleate exerts its effects precisely where needed, enhancing its anticancer activity. Understanding the subcellular localization of SU14813 maleate is crucial for optimizing its therapeutic potential.

Vorbereitungsmethoden

Die Synthese von Sunitinibmalat umfasst mehrere Schritte, beginnend mit der chemischen Bibliothek, die zur Isolierung von Sunitinib verwendet wurde.Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern . Industrielle Produktionsverfahren werden für die großtechnische Synthese optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Sunitinibmalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch Katalysatoren erleichtert

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Sunitinibmalat ähnelt anderen Rezeptor-Tyrosinkinase-Inhibitoren wie Sunitinib. Es hat ein breiteres Zielprofil und optimierte pharmakokinetische Eigenschaften. Zu ähnlichen Verbindungen gehören:

Sunitinib: Ein weiterer multitarget-Rezeptor-Tyrosinkinase-Inhibitor mit einem engeren Zielprofil.

Pazopanib: Zielt auf ähnliche Rezeptoren ab, hat aber unterschiedliche pharmakokinetische Eigenschaften.

Sorafenib: Ein weiterer multitarget-Inhibitor mit einem anderen Wirkungsspektrum

Sunitinibmalat zeichnet sich durch seine potente und breite Hemmwirkung aus und ist daher eine wertvolle Verbindung in der Krebsforschung und -therapie .

Eigenschaften

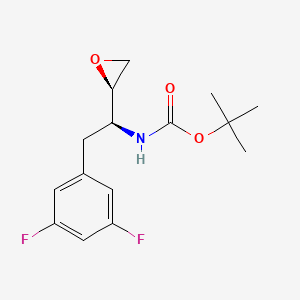

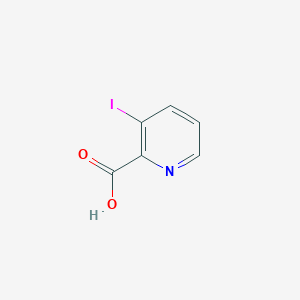

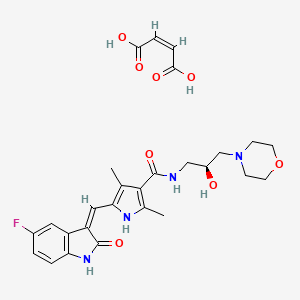

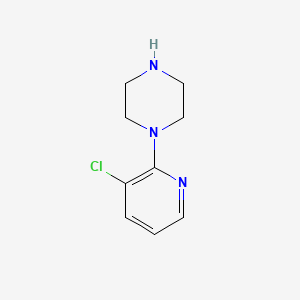

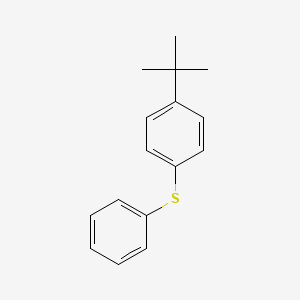

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPBIMIFGPFTNF-FYOMJGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463224 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849643-15-8 | |

| Record name | SU14813 maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

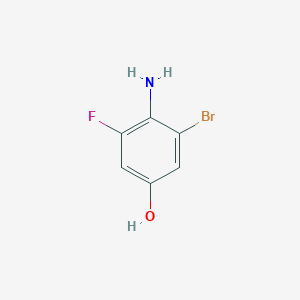

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)

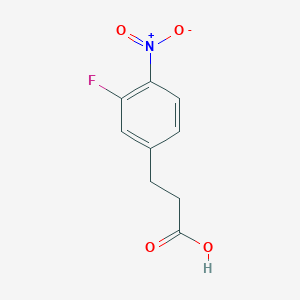

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)